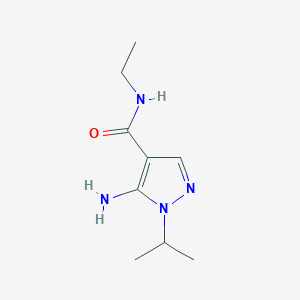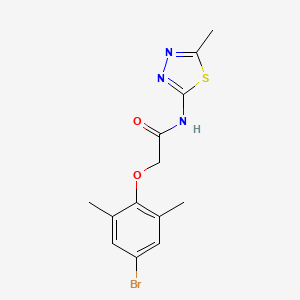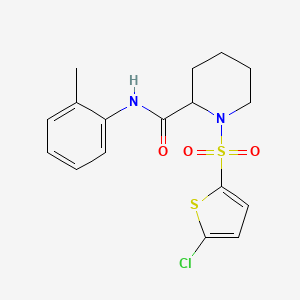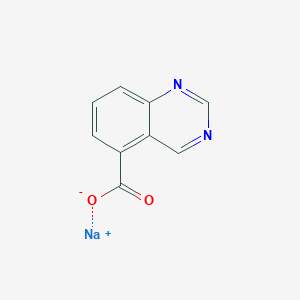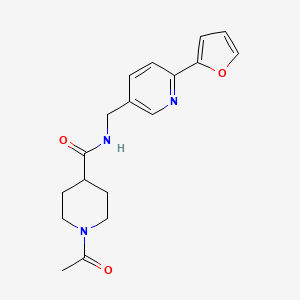
1-acetyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide, also known as Furan-Pyridine-Piperidine (FPP), is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPP is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
Anti-Tubercular Activity
Background: Tuberculosis (TB) remains a global health challenge, necessitating the development of novel anti-TB drugs. Pyrazinamide (PZA) is a front-line drug used in TB therapy.
Research Findings: A series of novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, along with compound 7e from Series-II, exhibited significant activity against M. tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. These compounds also demonstrated low cytotoxicity to human cells .
Antileishmanial and Antimalarial Potential
Background: Leishmaniasis and malaria are parasitic diseases with limited treatment options. Novel compounds are sought to combat these infections.
Research Findings: Compound 13, derived from our target compound, demonstrated potent in vitro antipromastigote activity against Leishmania major. Molecular simulation studies revealed its favorable binding pattern in the active site of LmPTR1, suggesting therapeutic potential .
Cytotoxicity Studies
Background: Understanding the safety profile of compounds is crucial for drug development.
Research Findings: The cytotoxicity of the target compound and related derivatives was evaluated on HEK-293 (human embryonic kidney) cells. Encouragingly, these compounds were found to be nontoxic to human cells, indicating their safety .
Structure-Activity Relationship (SAR)
Background: Exploring the impact of structural modifications on compound activity is essential for drug design.
Research Findings: Halogen, carboxyl, nitro, or methyl groups on the piperidine ring (ring B) were associated with increased cytotoxicity of piperidine derivatives. This SAR insight informs further optimization .
Crystallography
Background: Understanding the molecular interactions of compounds aids drug development.
Research Findings: Single crystals were developed for specific derivatives, including 6d, 6f, and 6n. These crystal structures provide valuable information for further development .
Future Prospects
Potential Applications: Beyond the mentioned areas, explore applications in other disease contexts, such as antiviral or anticancer research. Additionally, consider investigating the compound’s mechanism of action and potential targets.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Similar compounds have been shown to interact with the biochemical pathways of mycobacterium tuberculosis h37ra .
Result of Action
Similar compounds have been shown to exhibit significant inhibitory activity against mycobacterium tuberculosis h37ra .
properties
IUPAC Name |
1-acetyl-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13(22)21-8-6-15(7-9-21)18(23)20-12-14-4-5-16(19-11-14)17-3-2-10-24-17/h2-5,10-11,15H,6-9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLVUHPQQJMUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


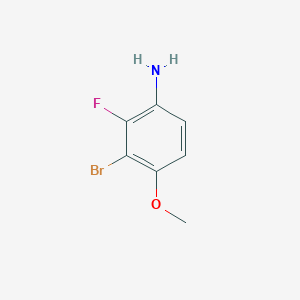
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B2788010.png)
![N-(2,3-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2788011.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2788012.png)
![4-(tert-butyl)-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2788017.png)
![4-Formyl-2-methoxyphenyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2788018.png)

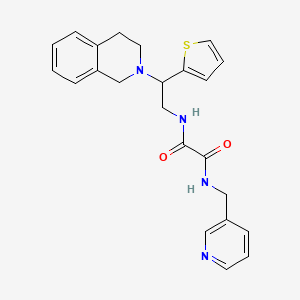
![8-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2788021.png)
